molecular formula C5H6N2O2 B189609 2-Methylpyrazine 1,4-dioxide CAS No. 32046-26-7

2-Methylpyrazine 1,4-dioxide

Cat. No. B189609
CAS RN: 32046-26-7
M. Wt: 126.11 g/mol
InChI Key: RHFQJCLHUCUJEZ-UHFFFAOYSA-N
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Scientific Research Applications

  • Coordination Chemistry : 2-Methylpyrazine 1,4-dioxide is used in coordination compounds such as zinc(II) complexes, where it interacts via hydrogen bonding (Wen, Shi, & Zhang, 2005).

  • Synthesis Methods : Studies have shown the synthesis of 2-Methylpyrazine through various methods, including gas-solid contact catalysis using ethylene diamine and propylene oxide (Shu-xian, 2003), and by cyclocondensation of ethylene diamine and propylene glycol using copper catalysts (Jing, Chu, Zhang, Chen, & Luo, 2008).

  • Oxidation Studies : The kinetics of oxidation of 2-Methylpyrazine with selenium dioxide have been studied, showing high selectivity and efficiency (Mukhopadhyay & Chandalia, 1999).

  • Lipolysis Inhibition : Acipimox, a derivative of 2-Methylpyrazine, has been studied as an inhibitor of lipolysis, showing effects on lipid levels in clinical trials (Sirtori et al., 1981).

  • Catalysis in Chemical Reactions : 2-Methylpyrazine has been used as a reactant in the ammoxidation process to produce 2-cyanopyrazine, with studies exploring the effectiveness of various catalysts (Alshammari et al., 2015).

  • Corrosion Inhibition : The corrosion inhibition properties of 2-Methylpyrazine and its derivatives on steel have been investigated, highlighting their potential application in protective coatings (Obot & Gasem, 2014).

  • Role in Food Industry : 2-Methylpyrazine is a key compound in the flavor profile of coffee and cocoa beans, and studies have examined its formation during the roasting process and its impact on product quality (Hashim & Chaveron, 1995), (Hashim & Chaveron, 1994).

Safety And Hazards

Specific safety and hazard information for 2-Methylpyrazine 1,4-dioxide is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The search results do not provide specific future directions for 2-Methylpyrazine 1,4-dioxide. However, given its unique structure and the general interest in pyrazine derivatives for their bioactivity, further research into its potential applications could be beneficial.


properties

IUPAC Name

3-methyl-4-oxidopyrazin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFQJCLHUCUJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=O)C=CN1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341481
Record name 2-Methylpyrazine 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazine 1,4-dioxide

CAS RN

32046-26-7
Record name 2-Methylpyrazine 1,4-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrazine 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrazine 1,4-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN86CLF92B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
B KLEIN, J BERKOWITZ… - The Journal of Organic …, 1961 - ACS Publications
The course of the reaction was readily followed by measuring the disappearance of theiV-oxide ab-sorption peak at about 260 m# i and the appearance of an absorption peak at about …
Number of citations: 34 pubs.acs.org
WH Gumprecht, TE Beukelman… - The Journal of Organic …, 1964 - ACS Publications
Fig. 2.—Chemical shifts in parentheses of the methyl groups in the nmr spectra of 2-and 3-picolines and their N-oxides (in ppm relative to 3-picoline), and relation of these structures to …
Number of citations: 10 pubs.acs.org
CJ Brown, JM Knaust - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C6H8N2O2, was prepared from 2,5-dimethylpyrazine, acetic acid, and hydrogen peroxide. The 2,5-dimethylpyrazine 1,4-dioxide molecule is located on an …
Number of citations: 6 scripts.iucr.org
X Wen, JM Shi, Z Xia - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
In the title molecular complex, [Mn(NCS)2(H2O)4]·2C5H6N2O2, the manganese(II) atom has a slightly distorted octahedral coordination, formed by four O atoms from the water …
Number of citations: 1 scripts.iucr.org
YM Sun, JM Shi, X Zhang - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the crystal structure of the title compound, [Co(NCS)2(H2O)4]·2C5H6N2O2, the six-coordinated CoII complex lies on a special position of site symmetry 2/m. The methylpyrazine …
Number of citations: 2 scripts.iucr.org
JL Gratton, JM Knaust - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C5H6N2O2, was prepared from 2-methylpyrazine, acetic acid and hydrogen peroxide. In the crystal, π–π stacking interactions between neighboring molecules are …
Number of citations: 1 scripts.iucr.org
W Xu, JM Shi, X Zhang - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
metal-organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 11| November 2005| Pages m2194-m2195 https://doi.org/10.1107/S1600536805031338 …
Number of citations: 2 scripts.iucr.org
B Klein, J Berkowitz - Journal of the American Chemical Society, 1959 - ACS Publications
The preparation of pyrazine and substituted pyrazine mono- and di-N-oxides hasbeen improved and simplified. The N-oxides, preparedby the method of Ochiai are: pyrazine-1-oxide, a …
Number of citations: 107 pubs.acs.org
B Klein, NE Hetman, ME O'Donnell - The Journal of Organic …, 1963 - ACS Publications
The action of phosphoroyl chloride on pyrazine N-oxides is described. Thus, pyrazine 1-oxide is converted to 2-chloropyrazine, while pyrazine 1, 4-dioxide yields 2, 6-dichloropyrazine. …
Number of citations: 49 pubs.acs.org
GLK Hunter, WB Brogden Jr - The Journal of Organic Chemistry, 1963 - ACS Publications
d-Limonene, from rectified orange essential oil, in the presence of silica gel at elevated temperatures exhibited disproportionation via a two-phase process. A study was made showing …
Number of citations: 40 pubs.acs.org

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